1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione
Description
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione is a bicyclic purine derivative characterized by a nitro group at position 8, methyl substituents at positions 1 and 3, and a dione moiety at positions 2 and 5. The nitro group at position 8 introduces strong electron-withdrawing effects, which may influence binding interactions with biological targets.
Properties
Molecular Formula |
C7H6N5O4+ |
|---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
1,3-dimethyl-8-nitropurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H6N5O4/c1-10-4-3(5(13)11(2)7(10)14)8-6(9-4)12(15)16/h1-2H3/q+1 |
InChI Key |
UDBCUNXPGYITEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione typically involves the nitration of 1,3-dimethylxanthine. The process begins with the methylation of xanthine to form 1,3-dimethylxanthine. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The nitration step is carefully monitored to prevent over-nitration and degradation of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3-dimethyl-8-aminopurin-3-ium-2,6-dione.
Reduction: Various reduced derivatives depending on the reducing agent and conditions.
Substitution: Substituted purine derivatives with different functional groups.
Scientific Research Applications
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione with structurally related purine diones, pyridopyrazine-diones, and steroid diones, focusing on substituent effects, bioactivity, and pharmacokinetic (PK) profiles.
Table 1: Structural and Functional Comparison of Dione-Containing Compounds
Structural Analogues in Purine Diones
- 8-Mercapto Derivatives (e.g., 11d, 11e): These compounds (e.g., 3-ethyl-8-mercapto-1-((tetrahydrofuran-2-yl)methyl)-purine-2,6-dione) replace the nitro group in the target compound with a thiol group at position 6.
- Nitro vs. Azole Substitutions : In pyridopyrazine-diones (e.g., compound 46), replacing amide groups with azoles (e.g., imidazole) improves metal-binding motifs and potency, achieving EC₅₀ values as low as 6 nM for viral inhibition. This suggests that electron-deficient groups (like nitro in the target compound) may similarly enhance target affinity .
Functional Analogues in Steroid Diones
- Ergost-25-ene-3,6-dione : This steroid derivative demonstrated superior binding affinity to BRCA1 compared to doxorubicin, highlighting the role of dione moieties in interacting with hydrophobic pockets in cancer-related proteins. While structurally distinct from purine diones, this underscores the broader therapeutic relevance of dione-containing scaffolds .
Pharmacokinetic Considerations
- Pyridopyrazine-diones (e.g., compound 46) exhibit favorable PK profiles, including metabolic stability and bioavailability, attributed to their bicyclic rigidity and hydroxyl group placements .
Research Findings and Implications
Substituent Effects :
- Nitro groups (as in the target compound) and azoles (as in pyridopyrazine-diones) enhance potency by increasing electrophilicity, facilitating interactions with nucleophilic residues in target proteins .
- Thiol groups in mercapto-purine diones may confer antioxidant or chelating properties, though their therapeutic utility remains unexplored .
Therapeutic Potential: Compound 46’s EC₅₀ of 6 nM suggests that dione-containing heterocycles are promising scaffolds for antiviral or anticancer agents. The target compound’s nitro group could similarly target enzymes like kinases or proteases. Ergost-25-ene-3,6-dione’s success against breast cancer emphasizes the need to explore dione derivatives across diverse structural classes .
Synthetic Accessibility :
- Mercapto-purine diones are synthesized via modular alkylation and thiolation, a strategy that could be adapted for nitro-substituted analogs .
Biological Activity
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione is a purine derivative that has garnered attention for its biological activity. This compound exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione has a complex chemical structure characterized by a purine core with specific substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N4O3 |
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | 1,3-Dimethyl-8-nitro-2,6-dioxopurine |
The biological activity of 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The nitro group in the structure may play a critical role in mediating these interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in nucleotide metabolism, which could affect cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidative properties, potentially reducing oxidative stress in cells.
- Cytotoxicity : Some research indicates that this compound can induce cytotoxic effects in specific cancer cell lines by promoting apoptosis.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione. Below are summarized findings from notable research:
Case Study Findings:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results showed significant inhibition of cell growth at concentrations above 10 µM, suggesting potential use as an anticancer agent .
- Antibacterial Activity : In vitro tests demonstrated that the compound exhibited antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be particularly low for Staphylococcus aureus .
- Antioxidative Effects : Research indicated that this compound could reduce reactive oxygen species (ROS) levels in cultured cells, highlighting its potential as an antioxidant .
Comparative Analysis
To better understand the biological activity of 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione in relation to other similar compounds, a comparison table is provided below:
| Compound | Cytotoxicity (µM) | Antibacterial Activity | Antioxidant Activity |
|---|---|---|---|
| 1,3-Dimethyl-8-nitropurin-3-ium | <10 | Yes | Moderate |
| Nitrofurantoin | >20 | Yes | Low |
| Doxorubicin | <5 | No | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
